![molecular formula C12H21N B6144124 N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine CAS No. 1212406-73-9](/img/structure/B6144124.png)
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.3 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine” has a predicted boiling point of 247.3° C at 760 mmHg and a predicted density of 1.0 g/cm3. Its refractive index is predicted to be n20D 1.52 .Mécanisme D'action
Target of Action
The primary target of N-(2-{bicyclo[22Similar compounds have been found to interact with nmda receptors , and protein phosphatases . These targets play crucial roles in various physiological processes, including synaptic plasticity and cell signaling.
Mode of Action
The exact mode of action of N-(2-{bicyclo[22It’s suggested that similar compounds act as uncompetitive antagonists at the phencyclidine (pcp) binding site of nmda receptors . This interaction can lead to changes in ion flow at excitatory synapses, affecting neuronal communication.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-{bicyclo[22The interaction with nmda receptors suggests that it may influence glutamatergic signaling pathways . The downstream effects of this interaction can include changes in synaptic plasticity, which is crucial for learning and memory.
Pharmacokinetics
The pharmacokinetic properties of N-(2-{bicyclo[22The compound’s molecular weight of 1793 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of N-(2-{bicyclo[22The antagonistic action at nmda receptors could potentially lead to a reduction in excitatory synaptic transmission .
Propriétés
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

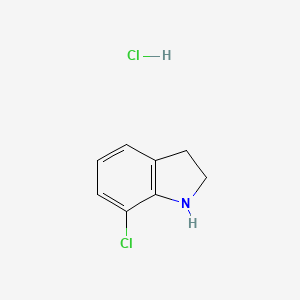
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)
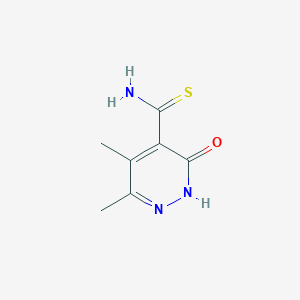
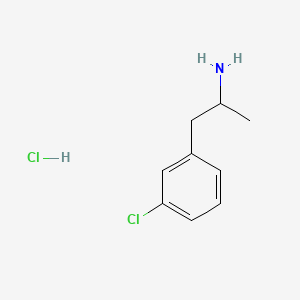
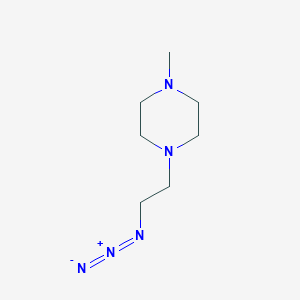

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
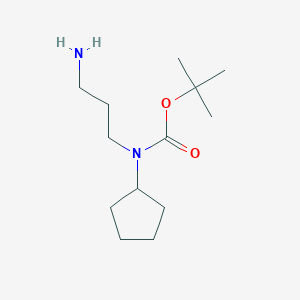
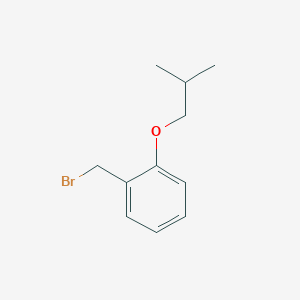
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
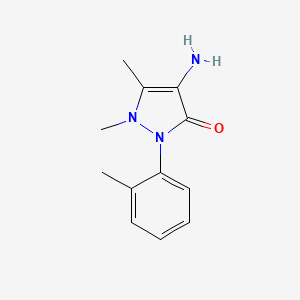
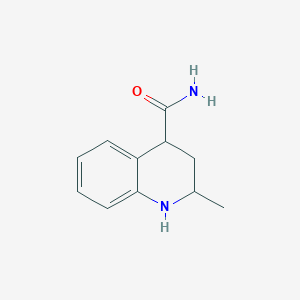

![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)